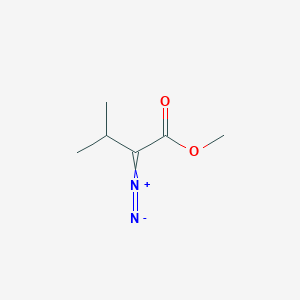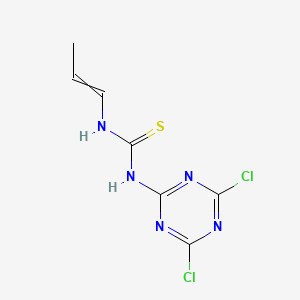
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N'-prop-1-en-1-ylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring, along with the dichloro and thiourea groups, imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea typically involves the reaction of cyanuric chloride with appropriate amines and thiourea derivatives. One common method involves the following steps:
Reaction of Cyanuric Chloride with Amine: Cyanuric chloride is reacted with an amine (such as propenylamine) in the presence of a base like sodium carbonate. This reaction is usually carried out in a solvent like dioxane or acetone at low temperatures (0-5°C) to form the intermediate.
Addition of Thiourea: The intermediate is then reacted with thiourea to form the final product. This step is typically carried out at room temperature with continuous stirring.
Industrial Production Methods
Industrial production of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiourea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., sodium carbonate) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Hydrolysis: Corresponding amines and thiourea derivatives.
科学研究应用
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
作用机制
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. The thiourea group can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor for many triazine derivatives.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-methylthiourea: Similar structure but with a methyl group instead of a propenyl group.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-phenylthiourea: Contains a phenyl group instead of a propenyl group.
Uniqueness
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This compound exhibits a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
属性
CAS 编号 |
62748-59-8 |
|---|---|
分子式 |
C7H7Cl2N5S |
分子量 |
264.13 g/mol |
IUPAC 名称 |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3-prop-1-enylthiourea |
InChI |
InChI=1S/C7H7Cl2N5S/c1-2-3-10-7(15)14-6-12-4(8)11-5(9)13-6/h2-3H,1H3,(H2,10,11,12,13,14,15) |
InChI 键 |
FJVDYRGURDREKB-UHFFFAOYSA-N |
规范 SMILES |
CC=CNC(=S)NC1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


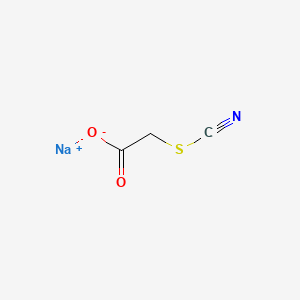

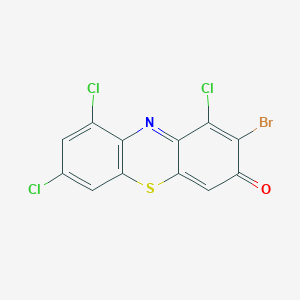
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)



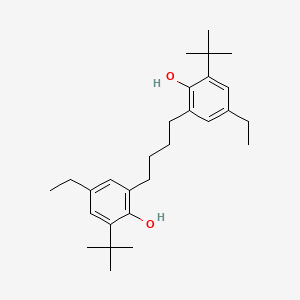
![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)


